2-(4-Iodophenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

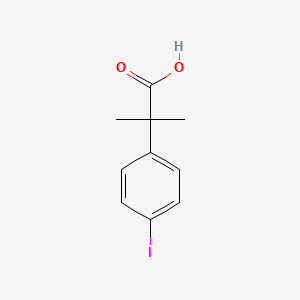

2-(4-Iodophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11IO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an iodine atom at the para position and a methyl group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanoic acid typically involves the iodination of a suitable precursor, such as 2-methylpropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst like iodine monochloride (ICl) or iodine and an oxidizing agent such as nitric acid (HNO3). The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of deiodinated phenylpropanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Intermediate for Antitumor Drugs

2-(4-Iodophenyl)-2-methylpropanoic acid is primarily recognized as an intermediate in the synthesis of several potent antitumor agents, notably:

- Alectinib : Alectinib is a selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The compound facilitates the synthesis of Alectinib by serving as a precursor that undergoes further chemical modifications to enhance its therapeutic efficacy against resistant cancer cell lines .

- Erlotinib and Neratinib : Both are also tyrosine kinase inhibitors that target epidermal growth factor receptor (EGFR) mutations. The synthesis pathways involving this compound demonstrate its versatility in generating various pharmacologically active compounds .

Synthesis Methodologies

The preparation of this compound typically involves several synthetic routes, often utilizing iodination reactions. Key methodologies include:

- Iodination with N-Iodosuccinimide (NIS) : This method involves reacting 4-Ethyl-α,α-dimethylbenzeneacetic acid with NIS in acetic acid, yielding high-purity intermediates suitable for subsequent reactions .

- Grignard Reactions : Another approach employs Grignard reagents to introduce halogen functionalities, followed by iodination to achieve the desired compound structure. This method is noted for its efficiency and scalability for industrial applications .

Case Study 1: Alectinib Synthesis

A study demonstrated the efficient synthesis of Alectinib using this compound as a crucial intermediate. The process involved multiple steps including hydrolysis and purification stages that ensured high yields and purity levels suitable for pharmaceutical use. The study highlighted the compound's role in overcoming resistance mechanisms in cancer therapy .

Case Study 2: Development of Novel Antitumor Agents

Research has explored novel derivatives of this compound aimed at improving selectivity and potency against different cancer types. Modifications to the iodophenyl group have led to compounds with enhanced pharmacokinetic profiles, demonstrating the compound's potential as a scaffold for drug design .

Wirkmechanismus

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The iodine atom in the compound can influence its reactivity and interaction with other molecules, making it a valuable tool in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

4-Iodo-L-phenylalanine: Contains an amino acid backbone with an iodine substitution.

4-Iodophenylbutyric acid: Similar structure with a butyric acid moiety.

Uniqueness

2-(4-Iodophenyl)-2-methylpropanoic acid is unique due to the presence of both a methyl group and an iodine atom on the phenylpropanoic acid backbone. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its specific structure makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Biologische Aktivität

2-(4-Iodophenyl)-2-methylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13IO2

- Molecular Weight : 304.12 g/mol

- Boiling Point : 155 °C

The biological activity of this compound primarily involves its interaction with various biological targets. Notably, it acts as a selective ligand for the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. The compound's high affinity for SERT suggests potential implications in treating mood disorders and other neuropsychiatric conditions.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit specific enzymes and pathways, contributing to its antiproliferative effects. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are involved in cancer progression. The inhibition of HDAC1 can lead to altered gene expression profiles that suppress tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | HDAC1 | Not specified | |

| Serotonin Transporter | SERT | High affinity | |

| Cytotoxicity | K562 (leukemia cell line) | IC50 = 8.19 μM |

Case Studies

- Antiproliferative Activity : A study involving human leukemia cell line K562 showed that this compound exhibited significant cytotoxic effects, indicating its potential as a chemotherapeutic agent. The compound's mechanism involved the induction of apoptosis through HDAC inhibition, leading to cell cycle arrest .

- Neuropharmacological Effects : In animal models, administration of this compound resulted in notable changes in serotonin levels, which could be beneficial for conditions like depression and anxiety disorders. The precise dosage and administration routes are still under investigation to optimize therapeutic outcomes.

- Skin Pigmentation Disorders : Another study explored its role in inhibiting melanogenesis, where it demonstrated effective suppression of melanin synthesis without cytotoxic effects on skin cells. This positions the compound as a candidate for treating pigmentation disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and distribution characteristics. Factors such as pH and temperature can influence its stability and efficacy within biological systems.

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOOAPSBQSYYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.